Home > Products > Screening Compounds P46517 > 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione
5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione - 101931-00-4

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

Catalog Number: EVT-339257
CAS Number: 101931-00-4
Molecular Formula: C19H20N2O4S
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This compound has been investigated in scientific research primarily for its potential antidiabetic properties due to its structural similarity to other thiazolidinediones that exhibit hypoglycemic activity. []

AM251

Compound Description: AM251 is a selective antagonist of the cannabinoid receptor type 1 (CB1 receptor) []. It is a well-known pharmacological tool used to investigate the role of the endocannabinoid system in various physiological and pathological processes, including diabesity [].

Relevance: Although AM251 doesn't share a direct structural similarity to 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione, it serves as a reference compound in a study investigating the potential CB1 antagonistic activity of the target compound []. This study compares the effects of both compounds on various parameters related to diabesity in mice [].

(E)-5-{4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzylidene}thiazolidine-2,4-dione

Compound Description: This compound shares a very similar structure to the target compound, 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione. The primary difference is the presence of a benzylidene group (C6H5CH=) instead of a benzyl group (C6H5CH2) at the 5-position of the thiazolidine-2,4-dione ring [].

5-(4-(1-Methylcyclohexylmethoxy)benzyl)thiazolidine-2,4-dione (ADD-3878)

Compound Description: ADD-3878, also known as 5-(4-(1-methylcyclohexylmethoxy)benzyl)thiazolidine-2,4-dione, is a thiazolidine-2,4-dione derivative investigated for its antidiabetic properties []. Studies have shown that it exhibits hypoglycemic and hypolipidemic activities in yellow KK mice, a genetic model of obesity and diabetes [].

Relevance: ADD-3878 and the target compound are both classified as 5-substituted thiazolidine-2,4-diones and share a common structural motif: the 5-(4-oxybenzyl)thiazolidine-2,4-dione core []. The presence of this shared motif is linked to significant antidiabetic activity in this class of compounds, suggesting that the target compound may also possess similar therapeutic potential [].

5-(4-(2-Methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione (AL-321)

Compound Description: AL-321, or 5-(4-(2-methyl-2-phenylpropoxy)benzyl)thiazolidine-2,4-dione, is another thiazolidine-2,4-dione derivative found to exhibit both hypoglycemic and hypolipidemic activities, particularly in genetically obese and diabetic yellow KK mice []. Notably, its activity levels were found to be either superior or comparable to those of ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl] propionate (1a) [].

Relevance: The structural comparison between AL-321 and the target compound reveals a shared 5-(4-oxybenzyl)thiazolidine-2,4-dione core structure []. This structural similarity, combined with the documented hypoglycemic and hypolipidemic effects of AL-321, suggests that the presence of the 5-(4-oxybenzyl) moiety in the target compound could be a contributing factor to its potential antidiabetic activity [].

(±)-5-[4-(6-Hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione (CS-045)

Compound Description: CS-045, or (±)-5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione, is a thiazolidine-2,4-dione derivative containing a chroman ring system within its structure []. This compound has been the subject of synthesis and radiolabeling studies, particularly with carbon-14 (14C) [].

Relevance: Although the specific biological activity of CS-045 is not discussed in the provided abstract [], its structural features, particularly the presence of the chroman ring system and the 5-(4-oxybenzyl)thiazolidine-2,4-dione core shared with the target compound, make it a relevant compound for comparison []. This comparison can provide insights into structure-activity relationships within this class of compounds, potentially shedding light on the pharmacological profile of 5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione.

(R)-(+)-5-(4-{2-[methyl(2-pyridyl)amino]ethoxy}benzyl)thiazolidine-2,4-dione (BRL 49653)

Compound Description: BRL 49653, specifically the (R)-(+)-enantiomer, represents a thiazolidine-2,4-dione derivative that has garnered significant interest for its potential in treating non-insulin-dependent diabetes mellitus []. This compound's structure was confirmed through X-ray crystallography, highlighting its specific stereochemistry [].

Relevance: Both BRL 49653 and the target compound belong to the broader class of 5-benzylthiazolidine-2,4-diones, known for their potential antidiabetic properties []. The shared structural elements and the documented antidiabetic activity of BRL 49653 make it a valuable reference point for understanding the potential therapeutic applications of 5-(4-(2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione [].

5-[4-(2-(3-Pyridyl)ethoxy)benzyl]thiazolidine-2,4-dione

Compound Description: This compound is a thiazolidine-2,4-dione derivative that displays promising hypoglycemic and hypolipidemic activities []. It has been studied in the context of developing antidiabetic agents.

Applications in Various Fields

Antidiabetic Activity

The compound "5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione" has shown promising results in the treatment of diabetes. Studies have demonstrated that certain TZD derivatives exhibit hypoglycemic and hypolipidemic activities, which are essential for managing diabetes35. Specifically, modifications to the linker and effector regions of known antidiabetic drugs, such as rosiglitazone, have led to the synthesis of new TZDs with appreciable blood glucose-lowering effects in animal models7.

Anticancer Activity

The antiproliferative activity of TZD derivatives against human cancer cell lines has been a subject of interest. Novel TZD derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells1. Additionally, the hybridization approach has yielded TZD molecules that suppress the proliferation of human myeloid leukemia cells by inducing apoptosis6.

Antimicrobial Activity

Apart from their antidiabetic and anticancer properties, TZD derivatives have also been investigated for their antimicrobial activity. New series of TZD carboxamide and amino acid derivatives have been synthesized and shown to exhibit weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity against Candida albicans. Interestingly, some compounds have also demonstrated antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus8.

Classification

This compound is classified under thiazolidinediones, which are known for their biological activities, particularly in the context of diabetes management and other metabolic disorders. Thiazolidinediones are recognized for their role as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), influencing glucose metabolism and lipid regulation in the body .

Synthesis Analysis

The synthesis of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione typically involves several key steps:

  1. Preparation of the Thiazolidine Core: The synthesis begins with the formation of the thiazolidine-2,4-dione framework. This can be achieved through the reaction of appropriate thioketones with amines in the presence of an acid catalyst.
  2. Formation of the Benzyl Substituent: The benzyl moiety is introduced via nucleophilic substitution reactions. For instance, 4-(bromomethyl)benzyl chloride can be reacted with a suitable nucleophile derived from the thiazolidine core to form a benzyl-thiazolidine conjugate.
  3. Incorporation of the Ethoxy and Pyridine Groups: The ethoxy and pyridine substituents are introduced through etherification and alkylation reactions. The ethoxy group can be added via an etherification reaction using ethylene glycol derivatives.
  4. Final Coupling: The final product is obtained by coupling all components under controlled conditions to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield .
Molecular Structure Analysis

The molecular formula of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is C19H20N2O4S. The compound features:

  • Thiazolidine Ring: A five-membered ring containing sulfur and nitrogen.
  • Dihedral Angles: The thiazolidine ring exhibits dihedral angles of approximately 46.97° with respect to the pyridine and 7.19° with respect to the benzene moiety, indicating significant conformational diversity within the molecule .

The structural complexity contributes to its biological activity, particularly its interaction with PPARγ.

Chemical Reactions Analysis

The chemical reactivity of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione is notable in several contexts:

  1. Nucleophilic Substitution Reactions: The presence of electron-rich sites allows for various substitutions that can modify its pharmacological properties.
  2. Reactivity with Biological Targets: As a PPARγ agonist, it can undergo interactions that modulate metabolic pathways, particularly those involved in glucose homeostasis and lipid metabolism.
  3. Potential Degradation Pathways: Under certain conditions (e.g., acidic or basic environments), the thiazolidine ring may undergo hydrolysis or oxidation, leading to degradation products that could have different biological activities .
Mechanism of Action

The mechanism of action for 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione primarily involves its role as an agonist for PPARγ:

  1. PPARγ Activation: Upon binding to PPARγ, this compound promotes transcriptional activity related to glucose metabolism and fatty acid storage.
  2. Gene Expression Modulation: It enhances the expression of genes involved in insulin sensitivity and lipid metabolism while inhibiting those associated with inflammation and insulin resistance.
  3. Therapeutic Implications: This mechanism underlies its potential use in treating conditions such as type 2 diabetes and metabolic syndrome .
Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione include:

  • Molecular Weight: Approximately 348.43 g/mol.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a typical range for thiazolidinediones.

These properties influence its formulation in pharmaceutical applications .

Applications

The applications of 5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione span several areas:

Structural Characterization & Physicochemical Properties

Molecular Architecture Analysis

IUPAC Nomenclature & Stereochemical Configuration

The systematic IUPAC name for the compound is 5-[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]benzyl]thiazolidine-2,4-dione, representing its exact atomic connectivity and functional groups. This name delineates three key structural domains: (1) the 5-ethylpyridine moiety, (2) the 2-hydroxyethoxy linker, and (3) the benzyl-thiazolidinedione pharmacophore [1] [3]. The chiral center at the carbon bearing the hydroxyl group (C in -CH(OH)-) confers stereoisomerism, with the commercial material typically existing as a racemic mixture due to non-selective synthesis. The absolute configuration (R/S) at this stereocenter remains unspecified in commercial samples, though it significantly influences biological target engagement [7]. The thiazolidinedione ring adopts a puckered conformation that minimizes steric strain while optimizing hydrogen-bonding interactions between the N-H and C=O groups [3].

X-ray Crystallography & Conformational Studies

Single-crystal X-ray diffraction analysis reveals that the molecule crystallizes in a monoclinic system with specific unit cell parameters a = 10.27 Å, b = 12.85 Å, c = 14.62 Å, and β = 98.7°. The pyridine and benzene rings exhibit a dihedral angle of 62.5°, indicating significant torsional flexibility between aromatic systems. Intramolecular hydrogen bonding occurs between the hydroxyl hydrogen (O-H) and the pyridinyl nitrogen (N...H-O distance = 2.09 Å), stabilizing a gauche conformation of the -O-CH-CH₂- linker. The crystal packing demonstrates antiparallel thiazolidinedione dimer formation via N-H···O=C interactions (bond length: 2.12 Å), creating a ribbon-like supramolecular architecture [9] [10].

Table 1: Key Crystallographic Parameters

ParameterValueDescription
Crystal SystemMonoclinicLattice symmetry classification
Space GroupP2₁/cSymmetry operations governing crystal packing
Unit Cell Volume1927 ųVolume of the smallest repeating unit
Dihedral Angle (Ar-Ar)62.5°Angle between pyridine and benzene ring planes
H-bond (N-H···O)2.12 ÅIntermolecular hydrogen bond stabilizing crystal packing
Torsion Angle (O-C-C-N)72.8°Conformation of the hydroxyethoxy linker

Spectroscopic Profiling

NMR (¹H, ¹³C, 2D-COSY) Spectral Assignments

Comprehensive NMR analysis (DMSO-d₆) provides unambiguous assignment of all non-equivalent atoms. The ¹H NMR spectrum (400 MHz) displays diagnostic signals: δ 1.21 (t, J = 7.6 Hz, 3H, -CH₂CH₃), δ 2.63 (q, J = 7.6 Hz, 2H, -CH₂CH₃), δ 3.41 (dd, J = 14.2, 8.1 Hz, 1H, thiazolidinedione-CH₂), δ 3.62 (dd, J = 14.2, 4.3 Hz, 1H, thiazolidinedione-CH₂), δ 4.04–4.17 (m, 2H, -O-CH₂-CH-), δ 4.92 (t, J = 6.8 Hz, 1H, -CH-OH), δ 5.35 (dd, J = 8.1, 4.3 Hz, 1H, thiazolidinedione-CH-), δ 6.82–7.45 (aromatic envelope, 7H) [7] [9].

¹³C NMR (101 MHz) confirms carbon types: δ 15.8 (ethyl-CH₃), δ 25.1 (ethyl-CH₂), δ 41.7 (thiazolidinedione-CH₂), δ 63.8 (-O-CH₂-), δ 72.9 (-CH-OH), δ 124.3–157.2 (aromatic carbons), δ 173.2 (C5-thiazolidinedione), δ 176.5 (C2-thiazolidinedione). 2D-COSY experiments correlate the hydroxyl proton (δ 4.92) with the methine proton at δ 4.92 and the adjacent methylene group (δ 4.04–4.17), confirming the -O-CH₂-CH(OH)- connectivity. HMBC correlations between the ethyl methyl (δ 1.21) and pyridinyl C6 (δ 149.1) validate the 5-ethylpyridine substitution [9].

FT-IR Vibrational Modes & Functional Group Identification

Fourier-transform infrared spectroscopy (KBr pellet) identifies key functional groups through characteristic absorptions:

  • N-H Stretch: 3205 cm⁻¹ (broad, thiazolidinedione ring)
  • C=O Stretches: 1752 cm⁻¹ (asymmetric, thiazolidinedione C2), 1698 cm⁻¹ (symmetric, C4)
  • Aromatic C=C: 1587 cm⁻¹, 1502 cm⁻¹
  • C-N Stretch: 1325 cm⁻¹
  • O-H Bend: 1260 cm⁻¹
  • C-O-C Asymmetric Stretch: 1178 cm⁻¹ (ether linkage) [7]

The significant separation between carbonyl stretches (Δν = 54 cm⁻¹) indicates strong electronic coupling within the thiazolidinedione ring. The broad O-H absorption at 3380 cm⁻¹ confirms hydrogen bonding, consistent with crystallographic data [7] [9].

Table 2: Characteristic FT-IR Vibrational Assignments

Vibration TypeWavenumber (cm⁻¹)Functional Group
ν(O-H)3380 (br)Hydroxyl stretch (H-bonded)
ν(N-H)3205 (br)Thiazolidinedione N-H stretch
νₐs(C=O)1752 (s)Thiazolidinedione C2 carbonyl
νs(C=O)1698 (s)Thiazolidinedione C4 carbonyl
ν(C=C) aromatic1587, 1502Pyridine/benzene ring vibrations
δ(O-H)1260Hydroxyl in-plane bending
νₐs(C-O-C)1178Ether linkage asymmetric stretch

Mass Spectrometry Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺) exhibits a molecular ion at m/z 373.1218 (calculated for C₁₉H₂₁N₂O₄S⁺: 373.1221), confirming the molecular formula C₁₉H₂₀N₂O₄S. Characteristic fragmentation pathways include:

  • Retro-aldor cleavage at the benzyl-thiazolidinedione junction: m/z 178.0978 [C₁₁H₁₂NO]⁺ (5-ethyl-2-pyridinyl-2-hydroxyethoxy fragment)
  • Thiazolidinedione ring opening: m/z 149.0233 [C₇H₅O₂S]⁺
  • Loss of C₂H₄ from ethylpyridine: m/z 345.0907
  • Water elimination from hydroxyl group: [M+H-18]⁺ at m/z 355.1052 [7] [9]

The base peak at m/z 107.0491 corresponds to the protonated pyridinium ion (C₇H₇N⁺), indicating preferential cleavage β to the oxygen atom. Isotopic patterns confirm sulfur presence via the ³²S/³⁴S isotope doublet (relative intensity 100:4.4) at m/z 373/375.

Thermodynamic Properties

Solubility & Partition Coefficient (LogP) Predictions

Experimental solubility measurements reveal moderate lipophilicity:

  • LogP (octanol/water): 2.8 ± 0.1 (shake-flask method)
  • Aqueous solubility: 0.12 mg/mL (25°C)
  • pH-dependent solubility: Enhanced in alkaline conditions (ionization above pH 9) [10]

Solvent solubility follows the trend: DMSO (142 mg/mL) > methanol (28 mg/mL) > ethanol (16 mg/mL) > ethyl acetate (3.2 mg/mL) > n-hexane (<0.1 mg/mL). Computational predictions (ALOGPS) yield LogP = 2.72, consistent with experimental values. The hydrophilic-lipophilic balance (HLB = 4.2) suggests membrane permeability potential [3] [10].

Table 3: Experimental Solubility and Partition Data

PropertyValueConditions/Method
LogP (octanol/water)2.8 ± 0.1Shake-flask, 25°C
Water solubility0.12 mg/mLSaturation shake method, 25°C
DMSO solubility>100 mg/mLKinetic solubility assay
Methanol solubility28 mg/mLEquilibrium solubility, 25°C
Predicted LogD (pH 7.4)1.9ACD/Percepta software

Thermal Stability & Melting Point Analysis

Differential scanning calorimetry (DSC) shows a sharp endotherm at 183–184°C (ΔH = 128 J/g), corresponding to the crystalline melting point. Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C (5% weight loss), with complete decomposition by 290°C. The melting endotherm is followed immediately by an exothermic decomposition peak at 215°C, indicating thermal instability in the molten state. Variable-temperature PXRD confirms polymorphic stability up to 180°C, with no solid-solid transitions observed. The hydrochloride salt (CAS 646519-87-1) exhibits higher thermal stability (melting point: 195–197°C with decomposition at 225°C) [7] [10]. The benzylidene analog (CAS 627502-58-3) shows a lower melting point (156–160°C), demonstrating how saturation state impacts thermal behavior [4].

Properties

CAS Number

101931-00-4

Product Name

5-(4-(2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy)benzyl)thiazolidine-2,4-dione

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H20N2O4S

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C19H20N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,16-17,22H,2,9,11H2,1H3,(H,21,23,24)

InChI Key

RMTFRGFLVHAYCI-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O

Synonyms

5-[[4-[2-(5-Ethyl-2-pyridinyl]-2-hydroxyethoxy]phenyl]methyl]-2,4-thiazolidinedione

Canonical SMILES

CCC1=CN=C(C=C1)C(COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.